molecular formula C12H12ClN3 B1482337 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090994-15-1

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482337
CAS No.: 2090994-15-1
M. Wt: 233.69 g/mol
InChI Key: UDVBQONBEZLCGL-UHFFFAOYSA-N
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Description

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues . Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

7-(Chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines imidazole and pyrazole rings, which enhances its biological activity. Its molecular formula is C10H11ClN4C_{10}H_{11}ClN_4, with a CAS number of 1153412-93-1. The presence of the chloromethyl and cyclopropyl groups contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives within this class can inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. For instance, one study reported that certain pyrazole derivatives demonstrated high selective inhibitory activity against multi-drug resistant strains, with minimal cytotoxicity to human cells .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Comparison Control (MIC)
21c0.25 µg/mLGatifloxacin (1 µg/mL)
23h0.25 µg/mLGatifloxacin (1 µg/mL)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, the compound has been linked to the activation of caspase pathways and mitochondrial depolarization in HL-60 leukemia cells, demonstrating its potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HL-60Nanomolar rangeApoptosis induction via caspase activation
MCF-7<15Cell cycle arrest and apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active sites or modulate receptor functions. The pathways involved often include signal transduction mechanisms that lead to desired biological effects.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazoles, revealing insights into how modifications can enhance their biological efficacy. For instance, a derivative with a modified cyclopropyl group exhibited improved cytotoxicity against various cancer cell lines compared to its parent compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

Research indicates that imidazo[1,2-b]pyrazole derivatives may have neuroprotective effects. Studies are ongoing to explore their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, focusing on their ability to modulate neuroinflammatory responses.

Case Studies

Several case studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell lines with IC50 values indicating potent activity.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study CNeuroprotective EffectsIndicated reduced neuronal cell death in models of oxidative stress, suggesting potential for therapeutic use in neurodegenerative disorders.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVBQONBEZLCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.